Comparative Therapeutic Equivalence of TB-450 (Isoniazid + Thioacetazone) vs. Isoniazid + PAS in Pulmonary Tuberculosis
In a controlled clinical trial involving 117 previously untreated patients with open pulmonary tuberculosis, the fixed-dose combination of isoniazid and thioacetazone (TB-450) demonstrated therapeutic efficacy equivalent to the standard regimen of isoniazid and para-aminosalicylic acid (PAS) [1]. The study reported that both regimens achieved comparable rates of sputum conversion and radiographic improvement over the treatment period, establishing the clinical non-inferiority of the thioacetazone-containing combination as an alternative to the PAS-based therapy [1].
| Evidence Dimension | Clinical therapeutic efficacy (sputum conversion and radiographic improvement) |
|---|---|
| Target Compound Data | Isoniazid 300 mg + Thioacetazone 150 mg daily (TB-450 formulation) |
| Comparator Or Baseline | Isoniazid + Para-aminosalicylic acid (PAS) |
| Quantified Difference | Therapeutically equivalent (non-inferior) |
| Conditions | Controlled clinical trial in 117 previously untreated patients with open pulmonary tuberculosis |
Why This Matters
This evidence establishes that TB-450 offers a clinically validated, therapeutically equivalent alternative to the standard isoniazid+PAS regimen, providing procurement flexibility based on availability, cost, or patient-specific factors.
- [1] Tuberculosis Chemotherapy Centre, Madras. (1966). Isoniazid plus thioacetazone compared with two regimens of isoniazid plus PAS in the domiciliary treatment of pulmonary tuberculosis in South Indian patients. *Bulletin of the World Health Organization*, 34(4), 483-515. View Source
